Ritonavir Demonstrates ~2.3-Fold More Potent CYP3A4 Inhibition Than Cobicistat in Recombinant Enzyme Assays
In a head-to-head in vitro study using human recombinant CYP3A4, ritonavir inhibited CYP3A4 activity with an IC₅₀ of 0.014 μM, compared to 0.032 μM for cobicistat, representing a 2.3-fold greater inhibitory potency [1]. This difference was observed using testosterone 6β-hydroxylation as the probe reaction, a clinically relevant CYP3A4 substrate. The lower IC₅₀ indicates that ritonavir achieves equivalent enzyme inhibition at lower concentrations, a critical factor when minimizing pill burden or excipient load in co-formulated products.
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.014 μM |
| Comparator Or Baseline | Cobicistat: 0.032 μM |
| Quantified Difference | 2.3-fold lower IC₅₀ (more potent) |
| Conditions | Human recombinant CYP3A4; testosterone 6β-hydroxylation assay; 10-min pre-incubation with NADPH |
Why This Matters
For researchers designing in vitro CYP inhibition studies or formulators developing fixed-dose combinations, ritonavir's superior molar potency means that lower amounts can achieve target boosting, reducing potential excipient-related toxicity or drug-drug interaction risks.
- [1] Fahmi OA, Maurer TS, Kish M, et al. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat. Drug Metab Dispos. 2017;45(9):1039-1046. doi:10.1124/dmd.117.076356. View Source
